molecular formula C10H18O2 B12324614 rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol CAS No. 54164-90-8

rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol

Cat. No.: B12324614
CAS No.: 54164-90-8
M. Wt: 170.25 g/mol
InChI Key: XWFVRMWMBYDDFY-PSASIEDQSA-N
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Description

rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol: is a complex organic compound characterized by its unique cyclohexene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler alcohol with a cyclohexane ring.

    Menthol: A naturally occurring compound with a similar structure.

    Terpineol: Another alcohol with a cyclohexene ring.

Uniqueness

rel-(1S,4S)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol: is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

54164-90-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1S,4S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m1/s1

InChI Key

XWFVRMWMBYDDFY-PSASIEDQSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H](C=C1)C(C)(C)O)O

Canonical SMILES

CC1(CCC(C=C1)C(C)(C)O)O

Origin of Product

United States

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